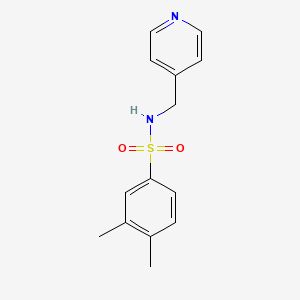![molecular formula C18H19BrN4O3S B5766939 N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5766939.png)
N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide, also known as BDMAT, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of biochemistry. BDMAT is a hydrazide derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
作用机制
The mechanism of action of N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the enzyme active site. This compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. This results in an accumulation of these neurotransmitters, leading to increased synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased synaptic transmission. This compound has also been found to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
实验室实验的优点和局限性
N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide has several advantages for lab experiments. It is a highly specific inhibitor of acetylcholinesterase and butyrylcholinesterase, making it useful for studying the role of these enzymes in various biological processes. This compound has also been found to have anticancer properties, making it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It is a relatively complex compound to synthesize, and it may not be readily available in large quantities. Additionally, this compound has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
未来方向
There are several future directions for research on N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide. One area of research could focus on the development of more efficient synthesis methods for this compound, allowing for larger quantities of the compound to be produced. Another area of research could focus on the use of this compound as a potential cancer therapy, exploring its effects on different types of cancer cells. Additionally, future research could explore the use of this compound as a fluorescent probe for the detection of metal ions in biological samples, potentially leading to new diagnostic tools for metal ion-related diseases.
合成方法
The synthesis of N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide involves a multi-step process that begins with the reaction of 3-bromo-4-(dimethylamino)benzaldehyde with thioacetic acid. This reaction produces a thiosemicarbazide derivative, which is then reacted with 4-nitrobenzaldehyde to produce the final product this compound. The synthesis method for this compound has been optimized to produce high yields and purity.
科学研究应用
N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide has been found to have potential applications in the field of biochemistry. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been found to have anticancer properties, as it induces apoptosis in cancer cells. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
属性
IUPAC Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O3S/c1-22(2)17-8-5-14(9-16(17)19)10-20-21-18(24)12-27-11-13-3-6-15(7-4-13)23(25)26/h3-10H,11-12H2,1-2H3,(H,21,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUXSMAYJXTFLF-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

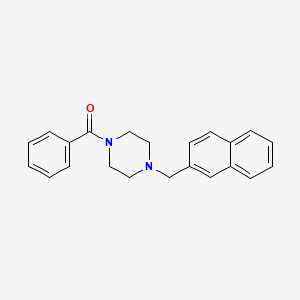
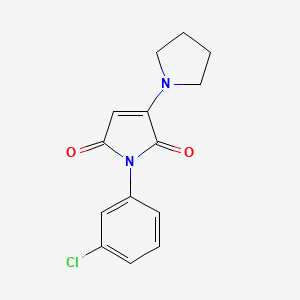
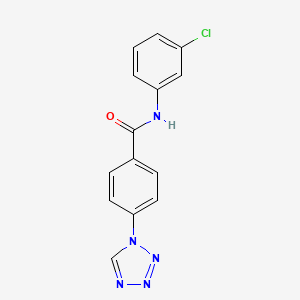
![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5766873.png)
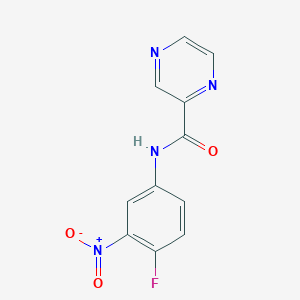
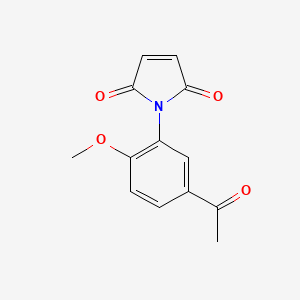
![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B5766909.png)
![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)
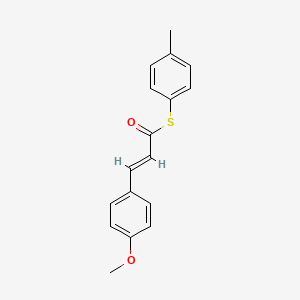
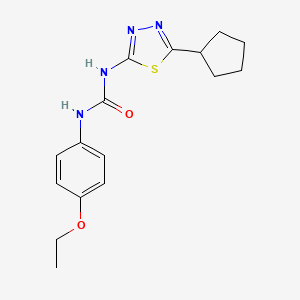
![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)


